molecular formula C19H21NO4 B610564 Dibenzo(a,e)cycloocten-5,11-imine-2,9-diol, 5,6,11,12-tetrahydro-3,8-dimethoxy-13-methyl, (5S)- CAS No. 6808-63-5

Dibenzo(a,e)cycloocten-5,11-imine-2,9-diol, 5,6,11,12-tetrahydro-3,8-dimethoxy-13-methyl, (5S)-

Cat. No.: B610564
CAS No.: 6808-63-5
M. Wt: 327.38
InChI Key: JLYWCHLTLCGOMW-LOACHALJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibenzo(a,e)cycloocten-5,11-imine-2,9-diol, 5,6,11,12-tetrahydro-3,8-dimethoxy-13-methyl, (5S)-: is a complex organic compound with significant interest in various scientific fields This compound is known for its intricate structure, which includes multiple functional groups such as imine, diol, and methoxy groups

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, Dibenzo(a,e)cycloocten-5,11-imine-2,9-diol, 5,6,11,12-tetrahydro-3,8-dimethoxy-13-methyl, (5S)- is investigated for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

Medically, this compound is explored for its potential therapeutic effects. It may act on specific molecular targets in the body, offering possibilities for the treatment of various diseases.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials and specialty chemicals. Its unique structure allows for the development of novel products with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibenzo(a,e)cycloocten-5,11-imine-2,9-diol, 5,6,11,12-tetrahydro-3,8-dimethoxy-13-methyl, (5S)- typically involves multi-step organic reactions. One common synthetic route starts with the formation of the dibenzo(a,e)cyclooctene core through a series of cyclization reactions. The introduction of the imine group is achieved via condensation reactions, while the diol and methoxy groups are introduced through selective hydroxylation and methylation reactions, respectively. The stereochemistry at the 5S position is controlled using chiral catalysts or chiral starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Key steps include the optimization of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Industrial methods also focus on the efficient separation and purification of the final product, often employing techniques like crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

Dibenzo(a,e)cycloocten-5,11-imine-2,9-diol, 5,6,11,12-tetrahydro-3,8-dimethoxy-13-methyl, (5S)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Mechanism of Action

The mechanism of action of Dibenzo(a,e)cycloocten-5,11-imine-2,9-diol, 5,6,11,12-tetrahydro-3,8-dimethoxy-13-methyl, (5S)- involves its interaction with molecular targets such as enzymes or receptors. The imine group can form covalent bonds with nucleophilic sites on proteins, altering their function. The diol and methoxy groups may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Dibenzo(a,e)cycloocten-5,11-imine-2,9-diol, 5,6,11,12-tetrahydro-3,8-dimethoxy-13-methyl, (5R)-: The enantiomer of the compound with different stereochemistry at the 5 position.

    Dibenzo(a,e)cycloocten-5,11-imine-2,9-diol, 5,6,11,12-tetrahydro-3,8-dimethoxy-13-methyl, (5S)-: Compounds with variations in the functional groups, such as different alkyl or aryl substituents.

Uniqueness

The uniqueness of Dibenzo(a,e)cycloocten-5,11-imine-2,9-diol, 5,6,11,12-tetrahydro-3,8-dimethoxy-13-methyl, (5S)- lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties

Properties

IUPAC Name

(9S)-5,12-dimethoxy-17-methyl-17-azatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4,6,10,12,14-hexaene-4,13-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-20-14-4-10-6-16(21)19(24-3)9-13(10)15(20)5-11-7-18(23-2)17(22)8-12(11)14/h6-9,14-15,21-22H,4-5H2,1-3H3/t14?,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYWCHLTLCGOMW-LOACHALJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CC3=CC(=C(C=C3C1CC4=CC(=C(C=C24)O)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@H]2CC3=CC(=C(C=C3C1CC4=CC(=C(C=C24)OC)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40218288
Record name Dibenzo(a,e)cycloocten-5,11-imine-2,9-diol, 5,6,11,12-tetrahydro-3,8-dimethoxy-13-methyl, (5S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40218288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6808-63-5
Record name Rotundine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006808635
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzo(a,e)cycloocten-5,11-imine-2,9-diol, 5,6,11,12-tetrahydro-3,8-dimethoxy-13-methyl, (5S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40218288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dibenzo(a,e)cycloocten-5,11-imine-2,9-diol, 5,6,11,12-tetrahydro-3,8-dimethoxy-13-methyl, (5S)-
Reactant of Route 2
Dibenzo(a,e)cycloocten-5,11-imine-2,9-diol, 5,6,11,12-tetrahydro-3,8-dimethoxy-13-methyl, (5S)-
Reactant of Route 3
Dibenzo(a,e)cycloocten-5,11-imine-2,9-diol, 5,6,11,12-tetrahydro-3,8-dimethoxy-13-methyl, (5S)-
Reactant of Route 4
Dibenzo(a,e)cycloocten-5,11-imine-2,9-diol, 5,6,11,12-tetrahydro-3,8-dimethoxy-13-methyl, (5S)-
Reactant of Route 5
Reactant of Route 5
Dibenzo(a,e)cycloocten-5,11-imine-2,9-diol, 5,6,11,12-tetrahydro-3,8-dimethoxy-13-methyl, (5S)-
Reactant of Route 6
Reactant of Route 6
Dibenzo(a,e)cycloocten-5,11-imine-2,9-diol, 5,6,11,12-tetrahydro-3,8-dimethoxy-13-methyl, (5S)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.